![molecular formula C23H27N3OS B15165592 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is further functionalized with ethyl, phenyl, sulfanyl, and acetamide groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Thioether Formation: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol under basic conditions.
Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction with 3-methylbutylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced under hydrogenation conditions to form tetrahydroquinazoline derivatives.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
科学研究应用
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its quinazoline core.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The sulfanyl and acetamide groups further enhance its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[(6-Methyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide
- 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(2-methylbutyl)acetamide
- 2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylpropyl)acetamide
Uniqueness
2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl and phenyl groups on the quinazoline core, along with the sulfanyl and acetamide functionalities, provides a versatile scaffold for further modification and application in various fields.
属性
分子式 |
C23H27N3OS |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanyl-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C23H27N3OS/c1-4-17-10-11-20-19(14-17)23(28-15-21(27)24-13-12-16(2)3)26-22(25-20)18-8-6-5-7-9-18/h5-11,14,16H,4,12-13,15H2,1-3H3,(H,24,27) |
InChI 键 |
OCUARNUOYBILLZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCCC(C)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


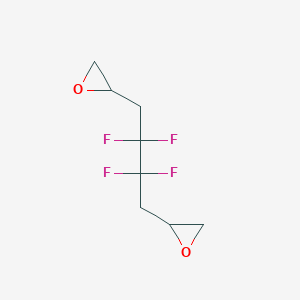
![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B15165529.png)
![Acetamide,N,N-dimethyl-2-[[1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B15165537.png)
![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)
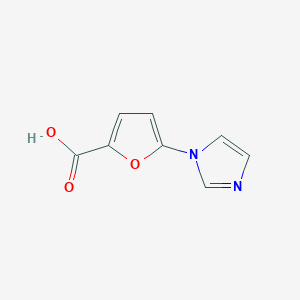
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)
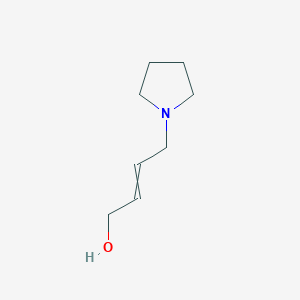
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
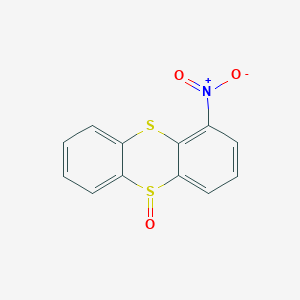
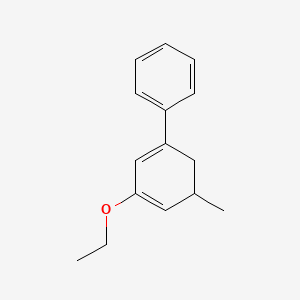
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)
